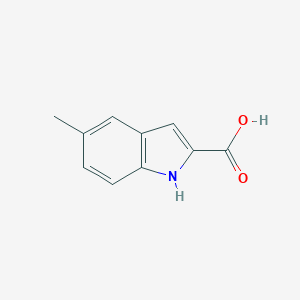
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino-, also known as nitrosoacetophenone oxime (NAP), is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of NAP is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
NAP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using NAP in lab experiments is its high reactivity, which allows it to react with a wide range of biological molecules. However, this reactivity can also be a limitation, as it can lead to non-specific binding and interfere with the interpretation of results. Additionally, the toxicity of NAP can be a concern, particularly in in vivo experiments.
Future Directions
There are many potential future directions for research involving NAP. One area of interest is the development of new methods for the synthesis of NAP and related compounds. Another area of interest is the development of more selective and less toxic derivatives of NAP for use in biological systems. Additionally, the potential therapeutic applications of NAP and related compounds in the treatment of diseases such as cancer and Alzheimer's disease are areas of active research.
Synthesis Methods
The synthesis of NAP can be achieved through a three-step process. The first step involves the reaction of 3-chloro-4-hydroxyacetophenone with hydroxylamine hydrochloride to form 3-chloro-4-hydroxyiminoacetophenone. The second step involves the reaction of this intermediate with sodium nitrite to form the nitroso derivative. Finally, the nitroso compound is reduced to NAP using sodium hydrosulfite.
Scientific Research Applications
NAP has been widely used in scientific research due to its ability to react with a variety of biological molecules, including proteins, nucleic acids, and lipids. This reactivity has made it an important tool for studying the structure and function of these molecules, as well as their interactions with other molecules.
properties
CAS RN |
13362-36-2 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
3-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
InChI Key |
LCPQHPZPSPNDSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)N=O |
Other CAS RN |
13362-36-2 |
synonyms |
3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



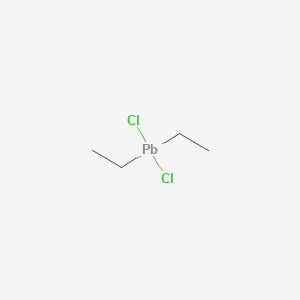
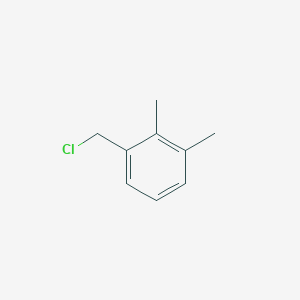
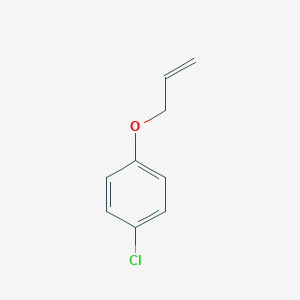





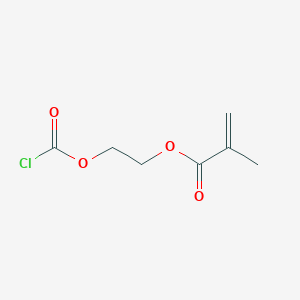


![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
